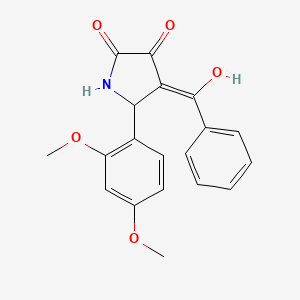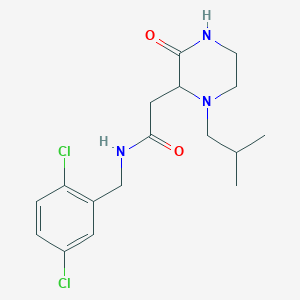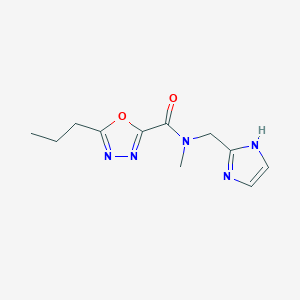![molecular formula C21H28N4O B5379663 1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one, commonly known as DM-Pyrrolidone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DM-Pyrrolidone is a piperidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of DM-Pyrrolidone is not fully understood. However, studies have shown that DM-Pyrrolidone inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DM-Pyrrolidone has been shown to have various biochemical and physiological effects. Studies have shown that DM-Pyrrolidone induces apoptosis in cancer cells by activating the caspase-3 pathway. DM-Pyrrolidone has also been shown to inhibit the migration and invasion of cancer cells. In addition, DM-Pyrrolidone has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
DM-Pyrrolidone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DM-Pyrrolidone is also soluble in various solvents, making it suitable for use in various experiments. However, DM-Pyrrolidone has some limitations. It is a relatively new compound, and more studies are needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on DM-Pyrrolidone. One area of research is the development of DM-Pyrrolidone-based drug delivery systems. Another area of research is the investigation of DM-Pyrrolidone as a potential anti-cancer agent. Additionally, more studies are needed to fully understand the mechanism of action of DM-Pyrrolidone and its potential applications in various fields.
In conclusion, DM-Pyrrolidone is a promising compound that has gained significant attention in the field of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DM-Pyrrolidone have been discussed in this paper. Further research is needed to fully understand the potential applications of DM-Pyrrolidone in various fields.
合成法
DM-Pyrrolidone can be synthesized using various methods, including the reaction of 2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl chloride with piperidine and pyrrolidone. The reaction is carried out in the presence of a catalyst such as triethylamine or sodium hydride. The resulting product is purified using column chromatography to obtain pure DM-Pyrrolidone.
科学的研究の応用
DM-Pyrrolidone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DM-Pyrrolidone has been investigated for its potential as an anti-cancer agent. Studies have shown that DM-Pyrrolidone inhibits the growth of cancer cells by inducing apoptosis. DM-Pyrrolidone has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
1-[1-[(2,4-dimethyl-6-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-16-13-17(2)19(20(14-16)25-10-4-8-22-25)15-23-11-6-18(7-12-23)24-9-3-5-21(24)26/h4,8,10,13-14,18H,3,5-7,9,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUGGKULSKCXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2C=CC=N2)CN3CCC(CC3)N4CCCC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-5-[(3-methoxyphenoxy)methyl]isoxazole-3-carboxamide](/img/structure/B5379592.png)

![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)